Sulfonylchloride

Sulfonyl chlorides, also known as sulfonyl chlorides or sulfenyl chlorides, are a class of chemical compounds with the general formula R-SO₂Cl. These highly reactive intermediates play a crucial role in organic synthesis due to their ability to form sulfoxides and sulfones through nucleophilic substitution reactions. They are often used in the preparation of pharmaceuticals, pesticides, and polymers. The structure typically involves a sulfur atom double-bonded to an oxygen atom (sulfonyl group) and single-bonded to a chlorine atom. Sulfonyl chlorides can be prepared from sulfoxides or sulfides by treatment with thionyl chloride. They are volatile liquids at room temperature, with a characteristic pungent odor. Due to their strong electrophilic nature, they can react readily with nucleophiles such as alcohols and amines, making them valuable reagents in synthetic chemistry.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

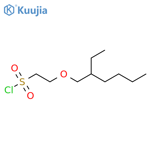

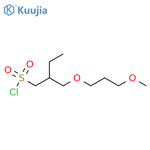

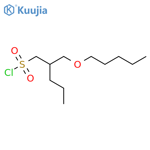

|

2-(2-ethylhexyl)oxyethane-1-sulfonyl chloride | 1341435-71-9 | C10H21ClO3S |

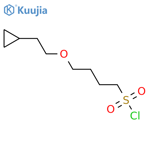

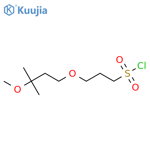

|

4-(2-cyclopropylethoxy)butane-1-sulfonyl chloride | 1693950-54-7 | C9H17ClO3S |

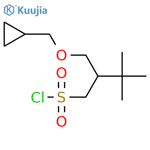

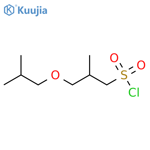

|

2-(cyclopropylmethoxy)methyl-3,3-dimethylbutane-1-sulfonyl chloride | 1485086-04-1 | C11H21ClO3S |

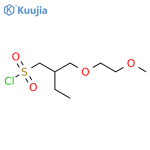

|

1-(methoxymethyl)cyclohexylmethanesulfonyl chloride | 1491417-95-8 | C9H17ClO3S |

|

2-(2-methoxyethoxy)methylbutane-1-sulfonyl chloride | 1483547-92-7 | C8H17ClO4S |

|

2-(3-methoxypropoxy)methylbutane-1-sulfonyl chloride | 1487069-39-5 | C9H19ClO4S |

|

3-(3-methoxy-3-methylbutoxy)propane-1-sulfonyl chloride | 1691030-77-9 | C9H19ClO4S |

|

2-methyl-3-(2-methylpropoxy)propane-1-sulfonyl chloride | 1343771-66-3 | C8H17ClO3S |

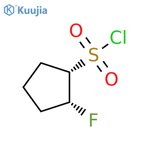

|

Cyclopentanesulfonyl chloride, 2-fluoro-, (1S,2R)- | 2375248-78-3 | C5H8ClFO2S |

|

2-(pentyloxy)methylpentane-1-sulfonyl chloride | 1492414-32-0 | C11H23ClO3S |

Verwandte Literatur

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

2. Back matter

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

Empfohlene Lieferanten

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte